p-Ethoxyphenyl 3-pyridylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxyphenyl)(pyridin-3-yl)methanone is an aromatic ketone that features both an ethoxy-substituted phenyl ring and a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (4-ethoxyphenyl)(pyridin-3-yl)methanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The general reaction scheme is as follows:
Starting Materials: 4-ethoxybenzoyl chloride and pyridine.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Dichloromethane (CH₂Cl₂) or another non-polar solvent.
Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of (4-ethoxyphenyl)(pyridin-3-yl)methanone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxyphenyl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, (4-ethoxyphenyl)(pyridin-3-yl)methanone is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-ethoxyphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and pyridinyl groups can enhance binding affinity and selectivity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenyl)(pyridin-3-yl)methanone: This compound features a fluorine substituent instead of an ethoxy group, which can significantly alter its reactivity and biological activity.
(3-chloro-4-ethoxyphenyl)(pyridin-3-yl)methanone: The presence of a chlorine atom introduces different electronic effects, impacting the compound’s chemical behavior.
(2-aminopyrimidin-4-yl)(pyridin-3-yl)methanone: This compound contains an aminopyrimidine moiety, which can lead to different pharmacological properties.
Uniqueness
(4-ethoxyphenyl)(pyridin-3-yl)methanone is unique due to the presence of both an ethoxy-substituted phenyl ring and a pyridinyl ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
p-Ethoxyphenyl 3-pyridylketone (CAS Number: 32921-15-6) is an organic compound classified as a ketone, featuring a unique structure that combines an ethoxy group, a phenyl ring, and a pyridyl group. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound is characterized by:
- Ethoxy Group : Enhances solubility and bioavailability.
- Phenyl Ring : Provides aromatic properties that may influence biological interactions.
- Pyridyl Group : Known for its role in enhancing binding affinity to biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The presence of both phenyl and pyridyl moieties may facilitate interactions with microbial enzymes or receptors, enhancing efficacy against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures often show potential in reducing inflammation. The interaction with inflammatory mediators may be mediated through the modulation of specific pathways .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .
The mechanism of action for this compound is believed to involve:
- Enzyme Interaction : The ethoxy and pyridinyl groups can enhance binding affinity to enzymes or receptors, modulating their activity effectively. This interaction may lead to inhibition or activation of specific biochemical pathways .
- Molecular Docking Studies : Computational studies have suggested that this compound can bind effectively to target proteins, indicating its potential as a lead compound for drug development .
Synthesis and Evaluation
A study focused on the synthesis of this compound highlighted its potential as a lead compound in drug development. The synthesis involved various methods that allowed for the exploration of its biological activities.
Antimicrobial Studies
In vitro studies have demonstrated the antimicrobial efficacy of this compound against several bacterial strains. For instance, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, showcasing its potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other structurally similar compounds to evaluate their biological activities. The following table summarizes the findings:
Compound | Structure Characteristics | Unique Biological Properties |
---|---|---|
This compound | Ethoxy group on phenyl and pyridyl ketone | Potential anti-inflammatory and antibacterial activity |
Benzophenone | Two phenolic groups connected by a carbonyl | Widely used as a UV filter |
Acetophenone | Simple phenyl group with a methyl ketone | Commonly used as a solvent |
4-Pyridinoylacetophenone | Pyridine ring attached to an acetophenone structure | Exhibits unique antimicrobial properties |
Properties
CAS No. |
32921-15-6 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(4-ethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO2/c1-2-17-13-7-5-11(6-8-13)14(16)12-4-3-9-15-10-12/h3-10H,2H2,1H3 |
InChI Key |
RFYYDQWXEUDNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.